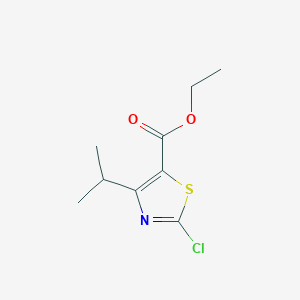
Benzonitrile, 4-nitro-3-(1-pyrrolidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 4-nitro-3-(1-pyrrolidinyl)-: is an organic compound with the molecular formula C11H12N2O3 It is characterized by the presence of a benzonitrile group substituted with a nitro group and a pyrrolidinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 4-nitro-3-(1-pyrrolidinyl)- typically involves the nitration of benzonitrile followed by the introduction of the pyrrolidinyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent introduction of the pyrrolidinyl group can be achieved through nucleophilic substitution reactions using pyrrolidine as the nucleophile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of catalysts to enhance the reaction rate .
Analyse Des Réactions Chimiques
Types of Reactions: Benzonitrile, 4-nitro-3-(1-pyrrolidinyl)- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Pyrrolidine, other nucleophiles, suitable solvents like ethanol or methanol.
Major Products Formed:
Reduction: 4-amino-3-(1-pyrrolidinyl)benzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Applications De Recherche Scientifique
Benzonitrile, 4-nitro-3-(1-pyrrolidinyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzonitrile, 4-nitro-3-(1-pyrrolidinyl)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidinyl group may enhance the compound’s ability to penetrate biological membranes and interact with target proteins .
Comparaison Avec Des Composés Similaires
4-(Pyrrolidin-1-yl)benzonitrile: Similar structure but lacks the nitro group.
3-Nitrobenzonitrile: Similar structure but lacks the pyrrolidinyl group.
Uniqueness: Benzonitrile, 4-nitro-3-(1-pyrrolidinyl)- is unique due to the presence of both the nitro and pyrrolidinyl groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H11N3O2 |
|---|---|
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
4-nitro-3-pyrrolidin-1-ylbenzonitrile |
InChI |
InChI=1S/C11H11N3O2/c12-8-9-3-4-10(14(15)16)11(7-9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 |
Clé InChI |
INPRLGLFDBVBMA-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=C(C=CC(=C2)C#N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)-2-chloroethanone](/img/structure/B13965638.png)

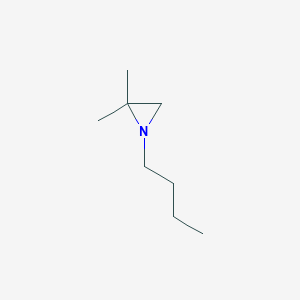

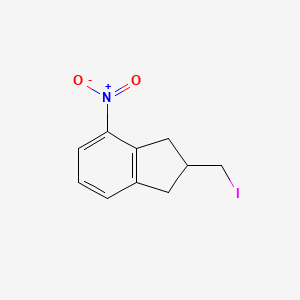
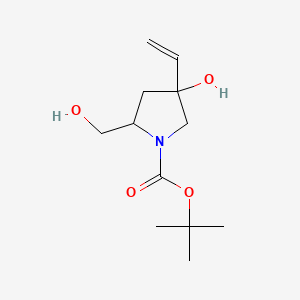

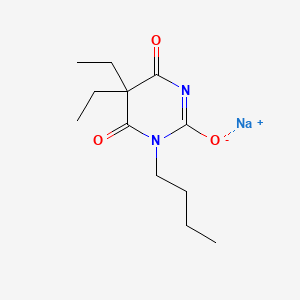
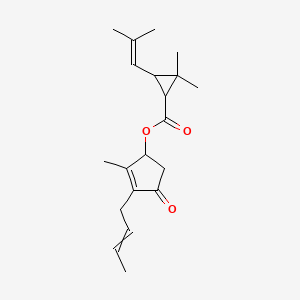

![4-amino-1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B13965695.png)
![(1,4-Dioxaspiro[4.5]decan-2-yl)methyl prop-2-enoate](/img/structure/B13965701.png)
